3-bromo-N-butylpropanamide
Description
3-Bromo-N-butylpropanamide is a brominated propanamide derivative with the molecular formula C₇H₁₄BrNO and a molecular weight of 224.10 g/mol. Structurally, it consists of a propanamide backbone substituted with a bromine atom at the β-carbon (position 3) and a butyl group attached to the amide nitrogen (Fig. 1). This compound is synthesized via nucleophilic acyl substitution, where 3-bromopropanoyl chloride reacts with butylamine in the presence of aqueous sodium carbonate . It serves as a versatile electrophilic intermediate in medicinal chemistry, particularly in the development of antidiabetic agents, where its reactivity enables further functionalization into biheterocyclic scaffolds .
Properties
Molecular Formula |
C7H14BrNO |
|---|---|
Molecular Weight |
208.10 g/mol |
IUPAC Name |
3-bromo-N-butylpropanamide |
InChI |
InChI=1S/C7H14BrNO/c1-2-3-6-9-7(10)4-5-8/h2-6H2,1H3,(H,9,10) |
InChI Key |
IHSCHVKFEFNUSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Substituent on N | Bromine Position | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |
|---|---|---|---|---|---|
| 3-Bromo-N-butylpropanamide | Butyl | 3 | C₇H₁₄BrNO | 224.10 | Bromo, amide, linear alkyl chain |
| N-(3-Methylphenyl)-2-bromopropanamide | 3-Methylphenyl | 2 | C₁₀H₁₂BrNO | 242.11 | Bromo, amide, aromatic ring |
| 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide | 3,5-Di-tert-butylphenyl | 3 | C₁₆H₂₄BrNO | 342.28 | Bromo, amide, bulky aryl groups |
| 3-Bromo-N,N-dimethylpropanamide | Dimethyl | 3 | C₅H₉BrNO | 179.04 | Bromo, tertiary amide |
| 3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | 4-Nitro-3-(trifluoromethyl)phenyl | 3 | C₁₂H₁₁BrF₃N₂O₄ | 393.14 | Bromo, hydroxy, nitro, trifluoromethyl |
| 3-(3-Bromophenyl)-N-cyclopropylpropanamide | Cyclopropyl | On phenyl ring | C₁₂H₁₄BrNO | 268.16 | Aryl bromine, cyclopropyl amide |
Key Observations :
- N-Alkyl vs. In contrast, bulky aryl groups (e.g., 3,5-di-tert-butylphenyl in ) introduce steric hindrance, which may reduce enzymatic binding efficiency .
Physicochemical Properties
- Solubility : The butyl chain in this compound increases hydrophobicity compared to dimethyl or cyclopropyl analogues (). Bulky aryl substituents () further reduce aqueous solubility due to steric effects .
- Stability : Crystallographic studies () reveal that hydrogen bonding stabilizes the solid-state structure of 3-bromo-N-(3,5-di-tert-butylphenyl)propanamide, whereas the butyl derivative may exhibit greater conformational flexibility.
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